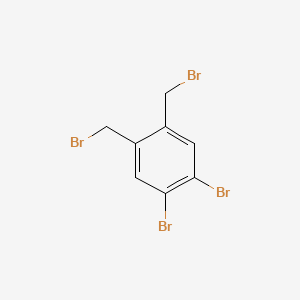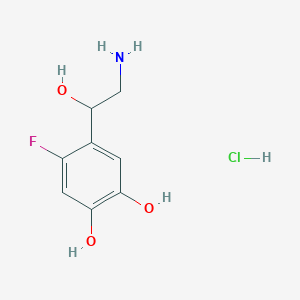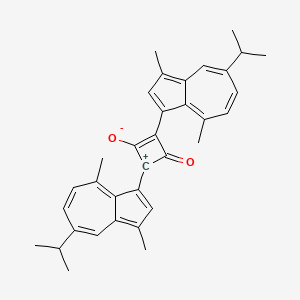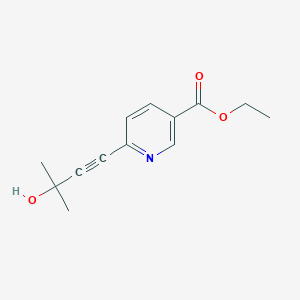
Lithium thioethoxide
概要
説明
Lithium thioethoxide, also known as lithium ethanethiolate, is an organolithium compound with the chemical formula C₂H₅LiS. It is a white to off-white solid that is highly reactive and used in various chemical synthesis processes. This compound is particularly known for its role in the preparation of thiolate compounds and its applications in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Lithium thioethoxide can be synthesized through the reaction of ethanethiol with lithium metal. The reaction typically takes place in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C₂H₅SH+Li→C₂H₅LiS+21H₂
This reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert gas like argon or nitrogen to maintain an anhydrous environment.
Industrial Production Methods
In industrial settings, the production of this compound involves similar principles but on a larger scale. The process is optimized for efficiency and safety, often incorporating automated systems to handle the reactive lithium metal and control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
Lithium thioethoxide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Addition Reactions: It can add to carbonyl compounds, forming thioethers.
Deprotonation: It can deprotonate weak acids, acting as a strong base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, and the reaction is typically carried out in polar aprotic solvents like THF or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents include aldehydes and ketones, with the reaction often performed at low temperatures to control the reactivity.
Deprotonation: It is used with weak acids such as alcohols or amines, usually in an inert atmosphere to prevent side reactions.
Major Products Formed
Thioethers: Formed from addition reactions with carbonyl compounds.
Substituted Thiolates: Resulting from nucleophilic substitution reactions.
Lithium Salts: Produced during deprotonation reactions.
科学的研究の応用
Lithium thioethoxide is utilized in various scientific research applications, including:
Organic Synthesis: It is used to prepare thiolate compounds, which are intermediates in the synthesis of pharmaceuticals and agrochemicals.
Material Science: It is involved in the synthesis of sulfur-containing polymers and materials with unique electronic properties.
Catalysis: It serves as a catalyst or catalyst precursor in certain organic reactions, enhancing reaction rates and selectivity.
Battery Technology: It is explored for use in the development of advanced battery materials, particularly in solid-state batteries.
作用機序
The mechanism of action of lithium thioethoxide involves its role as a nucleophile and a strong base. In nucleophilic substitution reactions, it donates its electron pair to an electrophilic carbon, displacing a leaving group. In addition reactions, it adds to the electrophilic carbon of carbonyl compounds, forming a new carbon-sulfur bond. As a base, it abstracts protons from weak acids, generating the corresponding lithium salt and the conjugate base.
類似化合物との比較
Similar Compounds
Sodium thioethoxide: Similar in reactivity but with sodium as the counterion.
Potassium thioethoxide: Another analogous compound with potassium as the counterion.
Lithium thiophenoxide: Contains a phenyl group instead of an ethyl group.
Uniqueness
Lithium thioethoxide is unique due to its high reactivity and the specific properties imparted by the lithium ion. Compared to sodium and potassium thioethoxides, this compound often exhibits higher solubility in organic solvents and greater reactivity in certain reactions. Its smaller ionic radius and higher charge density contribute to these distinctive characteristics, making it a valuable reagent in organic synthesis and material science.
特性
IUPAC Name |
lithium;ethanethiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S.Li/c1-2-3;/h3H,2H2,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSNJFMTQIIVFG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC[S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5LiS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446287 | |
| Record name | Lithium thioethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30383-01-8 | |
| Record name | Lithium thioethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 30383-01-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine](/img/structure/B1624517.png)
![6-bromo-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1624519.png)
![4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B1624520.png)
